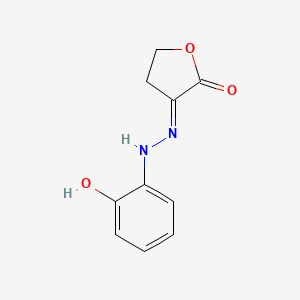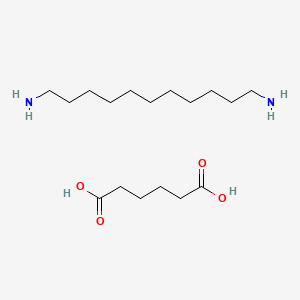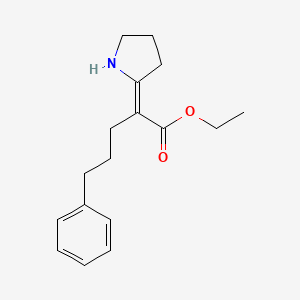
Benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido bencenopentanoico, alfa-2-pirrolidinilideno-, éster etílico es un compuesto químico con una estructura compleja que combina un esqueleto de ácido bencenopentanoico con una porción pirrolidinilideno y un grupo funcional éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido bencenopentanoico, alfa-2-pirrolidinilideno-, éster etílico generalmente implica la condensación de derivados de ácido bencenopentanoico con intermediarios pirrolidinilideno. Un método común implica el uso de benzoato de etilo y pirrolidina en condiciones ácidas o básicas para facilitar las reacciones de esterificación y ciclización. La reacción se lleva a cabo a menudo en un disolvente orgánico como el etanol o el tolueno, con la temperatura cuidadosamente controlada para optimizar el rendimiento y la pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de esterificación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, incluida la temperatura, la presión y las concentraciones de reactivos, asegurando una calidad constante del producto. Los catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico se utilizan a menudo para acelerar la reacción y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido bencenopentanoico, alfa-2-pirrolidinilideno-, éster etílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol o la porción pirrolidinilideno en un anillo de pirrolidina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los sitios del éster o pirrolidinilideno, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden usar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de ácido bencenopentanoico sustituidos, alcoholes y compuestos que contienen pirrolidina. Estos productos pueden tener diversas aplicaciones dependiendo de sus estructuras químicas específicas.
Aplicaciones Científicas De Investigación
El ácido bencenopentanoico, alfa-2-pirrolidinilideno-, éster etílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Este compuesto se puede utilizar en el estudio de interacciones enzimáticas y vías metabólicas que involucran esterasas y oxidorreductasas.
Industria: Se utiliza en la producción de productos químicos especiales, incluidos aromas, saborizantes y aditivos para polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido bencenopentanoico, alfa-2-pirrolidinilideno-, éster etílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo éster puede ser hidrolizado por esterasas, liberando el derivado activo de ácido bencenopentanoico, que luego puede interactuar con objetivos celulares. La porción pirrolidinilideno también puede desempeñar un papel en la modulación de la actividad biológica del compuesto al influir en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
Ácido bencenopentanoico, éster etílico: Carece de la porción pirrolidinilideno, lo que da como resultado diferentes propiedades químicas y biológicas.
Derivados pirrolidinilideno: Compuestos con estructuras pirrolidinilideno similares pero diferentes grupos éster o ácido.
Singularidad
El ácido bencenopentanoico, alfa-2-pirrolidinilideno-, éster etílico es único debido a su combinación de un esqueleto de ácido bencenopentanoico con una porción pirrolidinilideno y un grupo éster etílico. Esta estructura única imparte una reactividad química y una actividad biológica distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
118268-54-5 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl (2E)-5-phenyl-2-pyrrolidin-2-ylidenepentanoate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)15(16-12-7-13-18-16)11-6-10-14-8-4-3-5-9-14/h3-5,8-9,18H,2,6-7,10-13H2,1H3/b16-15+ |
Clave InChI |
AYEWYGYMJYYCGG-FOCLMDBBSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/1\CCCN1)/CCCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(=C1CCCN1)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




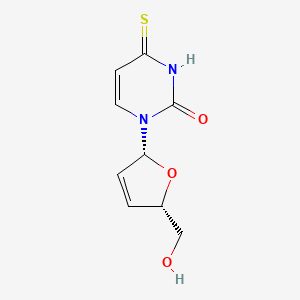
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
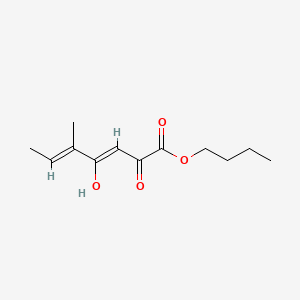
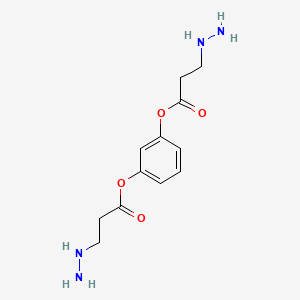
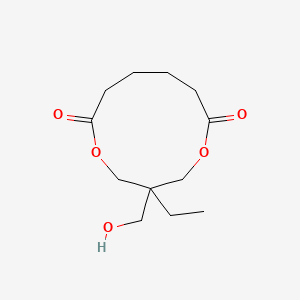

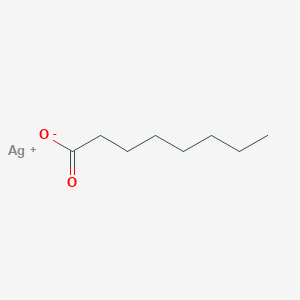
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
